REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:8]([OH:10])=[O:9])=[CH:5][S:6][CH:7]=1.S(Cl)([Cl:14])(=O)=O>C(Cl)(Cl)Cl>[Cl:14][C:7]1[S:6][CH:5]=[C:4]([C:8]([OH:10])=[O:9])[C:3]=1[O:2][CH3:1]
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Name
|
|
Quantity
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3.16 g
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Type
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reactant
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Smiles
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COC=1C(=CSC1)C(=O)O
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Name
|
|
Quantity
|
1.8 mL
|
Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the exothermic reaction
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Type
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EXTRACTION
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Details
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was extracted into 2N NaOH
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Type
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WASH
|
Details
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washed with chloroform
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Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The product was crystallised from dichloromethane/n-hexane
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=CS1)C(=O)O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |